TPO agonist 1

Übersicht

Beschreibung

LGD-4665, auch bekannt als Totrombopag, GSK2285921 und SB559448, ist ein oraler Thrombopoietin-Rezeptor-Agonist. Es ist ein hochspezifischer und potenter Agonist des Thrombopoietin-Rezeptors, der die Differenzierung und Proliferation von Megakaryozyten induziert. Diese Verbindung wird als ein Thrombopoietin-Mimetikum der neuen Generation entwickelt, mit potentiellem therapeutischen Einsatz bei thrombopenischen Patienten mit verschiedenen klinischen Ätiologien .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LGD-4665 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von LGD-4665 umfasst wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um pharmazeutische Standards zu erfüllen. Die genauen Methoden, die in der industriellen Produktion verwendet werden, sind proprietär und nicht öffentlich zugänglich .

Chemische Reaktionsanalyse

Reaktionstypen

LGD-4665 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit LGD-4665 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von LGD-4665 entstehen, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte können oxidierte oder reduzierte Derivate sowie substituierte Analoga der ursprünglichen Verbindung umfassen .

Wissenschaftliche Forschungsanwendungen

LGD-4665 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Struktur-Aktivitäts-Beziehung von Thrombopoietin-Rezeptor-Agonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Differenzierung und Proliferation von Megakaryozyten.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Thrombozytopenie bei Patienten mit immunthrombozytopenischer Purpura, Hepatitis C und myelodysplastischem Syndrom untersucht.

Industrie: Wird bei der Entwicklung neuer Thrombopoietin-Mimetika und verwandter Pharmazeutika eingesetzt .

Wirkmechanismus

LGD-4665 übt seine Wirkung aus, indem es an den Thrombopoietin-Rezeptor bindet und diesen aktiviert. Diese Aktivierung führt zur Stimulation von Signaltransduktionswegen, die die Differenzierung und Proliferation von Megakaryozyten fördern, was zu einer erhöhten Thrombozytenproduktion führt. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der Thrombopoietin-Rezeptor und nachgeschaltete Signalmoleküle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LGD-4665 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of LGD-4665 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The exact methods used in industrial production are proprietary and not publicly available .

Analyse Chemischer Reaktionen

Types of Reactions

LGD-4665 undergoes various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: Substitution reactions may occur, where specific atoms or groups within the molecule are replaced by other atoms or groups

Common Reagents and Conditions

Common reagents used in the reactions involving LGD-4665 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of LGD-4665 depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs of the original compound .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

TPO agonist 1 has several established clinical applications:

- Chronic Immune Thrombocytopenia (ITP) : this compound is primarily utilized in patients with chronic ITP who have not responded adequately to other treatments. Clinical trials have demonstrated that it significantly increases platelet counts, reducing bleeding risks and the need for rescue medications .

- Severe Aplastic Anemia : It has shown promise as a treatment option for patients with severe aplastic anemia who are refractory to first-line therapies. The agent helps stimulate platelet production, addressing one of the critical complications of this condition .

- Thrombocytopenia Associated with Hepatitis C Treatment : this compound is effective in managing thrombocytopenia resulting from interferon-based therapies for hepatitis C, allowing patients to continue their antiviral treatments without interruption due to low platelet counts .

- Periprocedural Thrombocytopenia : In patients with chronic liver disease undergoing procedures, this compound can help maintain adequate platelet levels, thus reducing the risk of bleeding complications .

Efficacy and Safety Profile

The efficacy of this compound has been well-documented through numerous randomized controlled trials. A meta-analysis involving over 1,126 patients indicated that TPO receptor agonists significantly improved both platelet response and durable response rates compared to placebo .

Safety Concerns : While generally well-tolerated, there are notable safety considerations:

- Increased risk of venous thromboembolism has been reported, necessitating careful patient selection and monitoring .

- Some patients may experience moderate to severe reticulin fibrosis; however, this is typically reversible upon discontinuation of therapy .

Case Study 1: Efficacy in ITP

A systematic review analyzed data from multiple studies on this compound use in ITP. Results showed a significant increase in platelet counts across diverse populations, with response rates exceeding 80% in some cohorts. The findings underscore its role as a second-line treatment option .

Case Study 2: Severe Aplastic Anemia

In a cohort study involving patients with severe aplastic anemia treated with this compound, researchers noted an improvement in platelet counts and overall survival rates compared to historical controls receiving standard therapy. This suggests a potential role for TPO agonists in this challenging clinical scenario .

Comparative Efficacy Table

| Indication | Efficacy Rate (%) | Safety Concerns |

|---|---|---|

| Chronic Immune Thrombocytopenia | 50-90 | Risk of venous thromboembolism |

| Severe Aplastic Anemia | Variable | Potential reticulin fibrosis |

| Thrombocytopenia in Hepatitis C | High | Monitoring required for therapy |

| Periprocedural Thrombocytopenia | High | Risk assessment needed |

Wirkmechanismus

LGD-4665 exerts its effects by binding to and activating the thrombopoietin receptor. This activation leads to the stimulation of signal transduction pathways that promote the differentiation and proliferation of megakaryocytes, resulting in increased platelet production. The molecular targets and pathways involved include the thrombopoietin receptor and downstream signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen wie LGD-4665 gehören andere Thrombopoietin-Rezeptor-Agonisten wie:

- Romiplostim

- Eltrombopag

- Avatrombopag

Vergleich

Im Vergleich zu anderen Thrombopoietin-Rezeptor-Agonisten ist LGD-4665 einzigartig in seiner oralen Bioverfügbarkeit und seiner hohen Selektivität für den Thrombopoietin-Rezeptor. Es zeigte in klinischen Studien eine dosisproportionale Erhöhung der Thrombozytenzahl und eine hohe Sicherheitsmarge .

Biologische Aktivität

Thrombopoietin (TPO) agonists, particularly TPO agonist 1 (also known as SB-497115), represent a significant advancement in the treatment of conditions like immune thrombocytopenia (ITP) by enhancing platelet production. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and research findings.

TPO agonists function by binding to the thrombopoietin receptor (c-Mpl) on megakaryocytes, which leads to the activation of intracellular signaling pathways, primarily the JAK-STAT and MAP kinase pathways. This activation promotes megakaryocyte proliferation and differentiation, resulting in increased platelet production.

- SB-497115 is a small-molecule non-peptide TPO receptor agonist that selectively activates the TPO receptor without sharing sequence homology with endogenous TPO, differentiating it from other agonists like romiplostim and eltrombopag .

Efficacy in Clinical Studies

Clinical trials have demonstrated that TPO agonists significantly increase platelet counts in patients with chronic ITP. Here are key findings from various studies:

- Platelet Response Rates : In randomized controlled trials, platelet response rates for TPO agonists like SB-497115 range from 50% to 90% , depending on patient criteria and treatment protocols .

- Durable Responses : Approximately 30% of patients show sustained elevated platelet counts even after tapering off the drug, indicating a potential immunomodulatory effect .

Table 1: Summary of Clinical Trials Involving TPO Agonists

| Study Type | Number of Patients | Platelet Response Rate | Durable Response Rate |

|---|---|---|---|

| Randomized Controlled | 808 | 50%-90% | ~30% |

| Meta-analysis | 1126 | 3-fold increase vs. placebo | 8-fold increase vs. SoC |

Immunomodulatory Effects

TPO agonists not only stimulate platelet production but also exhibit immunomodulatory properties. Research indicates that treatment with TPO agonists can reduce anti-platelet antibody levels in ITP patients, suggesting a dual role in both increasing platelet counts and modulating the immune response .

Case Study 1: Efficacy of SB-497115 in ITP

In a murine model of ITP, administration of SB-497115 at a dosage of 10 µg/kg led to significant increases in platelet counts while concurrently reducing serum IgG anti-platelet antibodies. This suggests that TPO agonists may help alleviate autoimmune responses alongside promoting thrombopoiesis .

Case Study 2: Long-term Outcomes

A cohort study involving chronic ITP patients treated with SB-497115 revealed that many experienced long-term remission post-treatment. The study highlighted that patients maintained stable platelet counts for extended periods after discontinuation, supporting the hypothesis of an enduring immunomodulatory effect .

Safety and Tolerability

TPO agonists have generally been well-tolerated among patients. Commonly reported side effects include headaches and transient increases in liver enzymes; however, serious adverse events such as thromboembolism remain a concern but are infrequent .

Eigenschaften

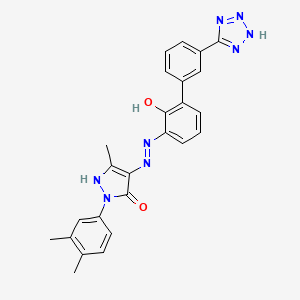

IUPAC Name |

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSNQYHZCMCURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376592-42-6 | |

| Record name | TOTROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.